2-[1-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanol
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Overview
Description
2-[1-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanol is a chemical compound that belongs to the class of thieno[2,3-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanol typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidine core. One common approach is the use of substituted pyrimidine-4-carboxylic acid derivatives[_{{{CITATION{{{1{Efficient method for the synthesis of novel substituted thieno[2,3-d ...](https://link.springer.com/article/10.1007/s10593-019-02437-1). The thiophene ring can be constructed using methods such as the inverse electron-demand Diels–Alder reaction[{{{CITATION{{{_1{Efficient method for the synthesis of novel substituted thieno2,3-d ....
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanol can undergo various chemical reactions, including:
Oxidation: : Conversion of the alcohol group to a ketone or carboxylic acid.
Reduction: : Reduction of the chloro group to a methyl group.
Substitution: : Replacement of the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Formation of methylated derivatives.
Substitution: : Formation of various substituted thieno[2,3-d]pyrimidines.
Scientific Research Applications
2-[1-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanol has several scientific research applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential antimicrobial and antifungal properties.
Medicine: : Studied for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: : Employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2-[1-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanol exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
2-[1-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanol is unique in its structure and potential applications compared to other similar compounds. Some similar compounds include:
4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine: : Another thieno[2,3-d]pyrimidine derivative with potential antimicrobial activity.
N-pyridine substituted 2-chlorothieno[2,3-d]pyrimidine derivatives: : Known for their antimicrobial properties and use in docking studies.
These compounds share structural similarities but may differ in their biological activities and applications.
Properties
IUPAC Name |
2-[1-(2-chlorothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3OS/c14-13-15-11(10-4-7-19-12(10)16-13)17-5-1-2-9(8-17)3-6-18/h4,7,9,18H,1-3,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDLBGVLMCIFSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C3C=CSC3=NC(=N2)Cl)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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